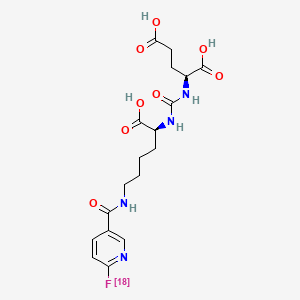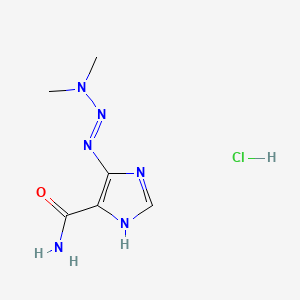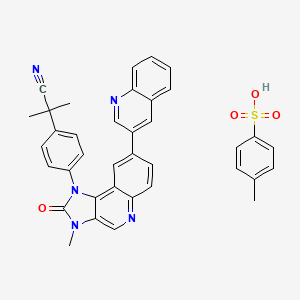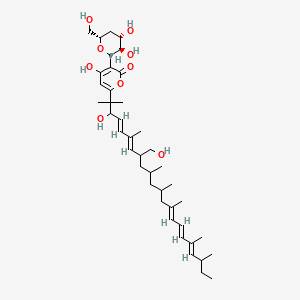
Dcfpyl F-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dcfpyl F-18 is a PET imaging agent for prostate-specific membrane antigen.
Applications De Recherche Scientifique
Radiosynthesis and Production Efficiency
- [18 F]DCFPyL is a clinical-stage PET radiotracer used for imaging prostate cancer. It can be efficiently produced using a single-step direct radiofluorination method, allowing for automated preparation and large-batch production, which is significant for clinical applications (Dornan et al., 2018).
Diagnostic Applications in Prostate Cancer
- [18 F]DCFPyL is effective in detecting recurrent or metastatic prostate cancer, as demonstrated in various studies. It targets the prostate-specific membrane antigen (PSMA), aiding in the localization of prostate cancer lesions (Song et al., 2019), (Spinali et al., 2023).
Improved Detection and Management of Prostate Cancer
- Studies show that [18 F]DCFPyL PET/CT has a high positivity rate and detects more lesions compared to conventional imaging. This leads to significant changes in patient management and treatment decisions in a significant proportion of prostate cancer cases (Song et al., 2020).
Biodistribution and Dosimetry
- The biodistribution of [18 F]DCFPyL in normal organs and its potential as a diagnostic tool in prostate cancer have been extensively studied. Understanding its uptake in different organs is crucial for accurate image interpretation and treatment monitoring (Li et al., 2017).
Comparison with Other Imaging Modalities
- [18 F]DCFPyL PET/CT has been compared to other imaging modalities like bone scans and MRI, demonstrating its superior ability to detect prostate cancer lesions, particularly at low serum PSA levels (Rowe et al., 2019).
Clinical Trials and Regulatory Approval
- Clinical trials such as OSPREY and CONDOR have assessed the diagnostic performance of [18 F]DCFPyL, leading to its approval by regulatory bodies like the FDA for the evaluation of prostate cancer (Morris et al., 2021).
Propriétés
Numéro CAS |
1207181-29-0 |
|---|---|
Nom du produit |
Dcfpyl F-18 |
Formule moléculaire |
C18H2318FN4O8 |
Poids moléculaire |
441.4 |
Nom IUPAC |
(((S)-1-carboxy-5-(6-(fluoro-18F)nicotinamido)pentyl)carbamoyl)-L-glutamic acid |
InChI |
InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1 |
Clé InChI |
OLWVRJUNLXQDSP-MVBOSPHXSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(N[C@H](C(O)=O)CCCCNC(C1=CC=C([18F])N=C1)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dcfpyl F-18; 18F-DCFPyL; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide](/img/structure/B606911.png)
![[6-chloro-4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]quinazolin-2-yl]-[(3S)-3-methylpiperazin-1-yl]methanone](/img/structure/B606912.png)








![(4aR,6R,12aS)-7-chloro-4-(dimethylamino)-1,4a,10,11,12a-pentahydroxy-8-methoxy-6-[(4S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-6-methyl-3,12-dioxo-5,5a-dihydro-4H-tetracene-2-carboxamide](/img/structure/B606930.png)